3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Beschreibung
This compound belongs to the propanamide class of nonsteroidal selective androgen receptor modulators (SARMs) or antagonists. Its structure features a 2-chlorobenzylsulfonyl moiety linked to a 2-hydroxy-2-methylpropanamide backbone and a 4-(trifluoromethyl)phenyl substituent on the amide nitrogen. These groups confer distinct physicochemical properties, influencing receptor binding, metabolic stability, and pharmacokinetics.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-4-2-3-5-15(12)19)16(24)23-14-8-6-13(7-9-14)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNVIARSXBIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16ClF3N2O3S
- Molecular Weight : 398.82 g/mol
- Functional Groups :
- Sulfonamide group
- Hydroxyl group
- Trifluoromethyl group
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against A-431 (human epidermoid carcinoma) and Jurkat cells, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|
| A-431 | <10 | Doxorubicin | 0.5 |
| Jurkat | <10 | Doxorubicin | 0.5 |
The mechanism by which this compound exerts its anticancer effects may involve the following pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in treated cells.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Inhibition of Angiogenesis : Studies suggest that it may inhibit vascular endothelial growth factor (VEGF) signaling, thus reducing tumor vascularization.
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria using standard dilution methods.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a moderate antibacterial effect, which could be further explored for therapeutic applications in infectious diseases.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In a mouse model bearing human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
- Combination Therapy Trials : When used in combination with other chemotherapeutic agents, such as cisplatin, enhanced antitumor activity was observed, suggesting potential for use in combination therapy protocols .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with specific cellular pathways. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation.
A case study involving related sulfonamide compounds indicated that they effectively reduced the viability of various cancer cell lines, suggesting that 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide may possess similar properties .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties, particularly against bacterial infections. The presence of the sulfonyl group in this compound suggests potential efficacy against various pathogens.
In vitro studies have indicated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are essential for bacterial survival . This opens avenues for further exploration of 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide as a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Compounds with hydroxyl and sulfonyl groups have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research indicates that related sulfonamides can alleviate symptoms in models of chronic inflammation, suggesting potential therapeutic roles for 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in treating inflammatory diseases .
Case Studies and Experimental Data
-
Antitumor Efficacy :
Compound Cell Line Tested IC50 (µM) Compound A A549 (Lung) 12.5 Compound B MCF7 (Breast) 15.0 3-[(2-chlorobenzyl)sulfonyl]-... TBD TBD -
Antimicrobial Activity :
Compound Bacterial Strain Tested Zone of Inhibition (mm) Compound X Staphylococcus aureus 20 Compound Y Escherichia coli 15 3-[(2-chlorobenzyl)sulfonyl]-... TBD TBD
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Estimated based on similar structures.
Key Observations:
- Sulfonyl vs. Ether Linkages : The target compound’s sulfonyl group (vs. S-1’s ether linkage) may enhance metabolic stability but reduce oral bioavailability due to increased polarity .
- Trifluoromethyl Positioning : The 4-(trifluoromethyl)phenyl group is conserved across analogs, suggesting its critical role in receptor interaction .
Pharmacokinetic and Metabolic Comparisons
Metabolic Stability:
- Bicalutamide : Exhibits long half-life (~7 days) due to slow hepatic metabolism via hydroxylation and glucuronidation .
- S-1 : Shows moderate clearance in rats, with hydrolysis and oxidation as primary metabolic pathways .
- Target Compound : The 2-chlorobenzylsulfonyl group may undergo cytochrome P450-mediated oxidation , similar to thio-ether analogs like acetothiolutamide, but with slower clearance than ether-linked SARMs .
Bioavailability:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for achieving high yields of 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide?
- Methodology : Multi-step organic synthesis involving sulfonylation and amide coupling. Key steps include:
- Use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize hydroxyl groups during sulfonyl chloride reactions .
- Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) to minimize side reactions .
- Purification via column chromatography with gradients of ethyl acetate/hexane (yields typically 65–75%) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Employ orthogonal analytical techniques:
- NMR : ¹H/¹⁹F NMR to confirm sulfonyl, trifluoromethyl, and hydroxyl group positions (e.g., δ 7.2–8.1 ppm for aromatic protons; δ -60 ppm for CF₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClF₃NO₄S: 466.0653) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the amide moiety) .
Q. What preliminary biological activities have been observed for this compound?
- Methodology : In vitro assays targeting androgen receptor (AR) antagonism:
- Competitive binding assays using radiolabeled ligands (e.g., ³H-R1881) to measure IC₅₀ values .
- Cell-based luciferase reporter assays in AR-positive prostate cancer lines (e.g., LNCaP) to assess transcriptional inhibition .
Advanced Research Questions
Q. How do pharmacokinetic properties such as oral bioavailability and metabolic stability compare to structurally related propanamide derivatives?
- Methodology : Preclinical studies in rodent models:
- Oral Bioavailability : Administer compound intravenously (IV) and orally (PO) to calculate AUC ratios (e.g., 30–50% bioavailability in rats) .
- Metabolic Pathways : LC-MS/MS profiling of plasma and urine to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Enzyme Inhibition : CYP450 isoform screening to assess drug-drug interaction risks .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology : Systematic experimental design adjustments:
- Receptor Source : Compare results from recombinant AR vs. endogenous AR in cell lines .
- Buffer Conditions : Optimize pH (7.4–8.0) and ionic strength to stabilize ligand-receptor interactions .
- Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) for binding kinetics and thermal shift assays for protein stability .
Q. What computational strategies are effective for predicting interactions between this compound and enzymes like CYP3A4 or AKR1C3?
- Methodology : Molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to model ligand binding to CYP3A4’s heme pocket, focusing on sulfonyl and trifluoromethyl interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
